

An In-depth Technical Guide to Curcumaromin C (CAS: 1810034-40-2)

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Compound of Interest

Compound Name: *Curcumaromin C*

Cat. No.: *B15589602*

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A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for **Curcumaromin C** (CAS Number 1810034-40-2) have revealed a significant gap in the available scientific data for this specific compound. While its chemical identity has been established, there is a notable absence of published studies detailing its unique biological activities, mechanisms of action, and specific signaling pathways. The majority of available research focuses on the broader extracts of *Curcuma aromatica* Salisb., the plant from which **Curcumaromin C** is isolated, or on the well-studied related compound, curcumin.

Therefore, this guide will provide the known structural information for **Curcumaromin C** and will then offer a broader overview of the chemical constituents and biological activities associated with *Curcuma aromatica* to provide a relevant, albeit not specific, context for researchers.

Chemical Structure of Curcumaromin C

The chemical structure for **Curcumaromin C** is provided below.

Chemical Formula: $C_{29}H_{32}O_4$

SMILES: CC(C)[C@H]1CC--INVALID-LINK--C1)C(C(=O)/C=C/c2ccc(O)cc2)/C(=O)/C=C/c3ccc(O)cc3

2D Structure Diagram:

Caption: 2D Chemical Structure of **Curcumaromin C**.

Overview of *Curcuma aromatica* Salisb.

Curcuma aromatica, commonly known as wild turmeric, is a perennial herb from the ginger family (Zingiberaceae). Its rhizomes are rich in a variety of bioactive compounds and have been used in traditional medicine for centuries.

Major Chemical Constituents of *Curcuma aromatica*

The rhizomes of *C. aromatica* contain a complex mixture of phytochemicals. The primary classes of compounds identified include:

- **Curcuminoids:** This class includes curcumin, demethoxycurcumin, and bisdemethoxycurcumin. These polyphenolic compounds are responsible for the yellow color of the rhizome and are the most extensively studied constituents of *Curcuma* species.
- **Sesquiterpenoids:** A diverse group of terpenes that contribute significantly to the aromatic and biological properties of the plant.
- **Diterpenoids and Homosesterterpenoids:** Other classes of terpenes found in the plant.
- **Steroids, Phenolic Compounds, and Aliphatic Compounds:** These contribute to the overall chemical profile of the plant extract.

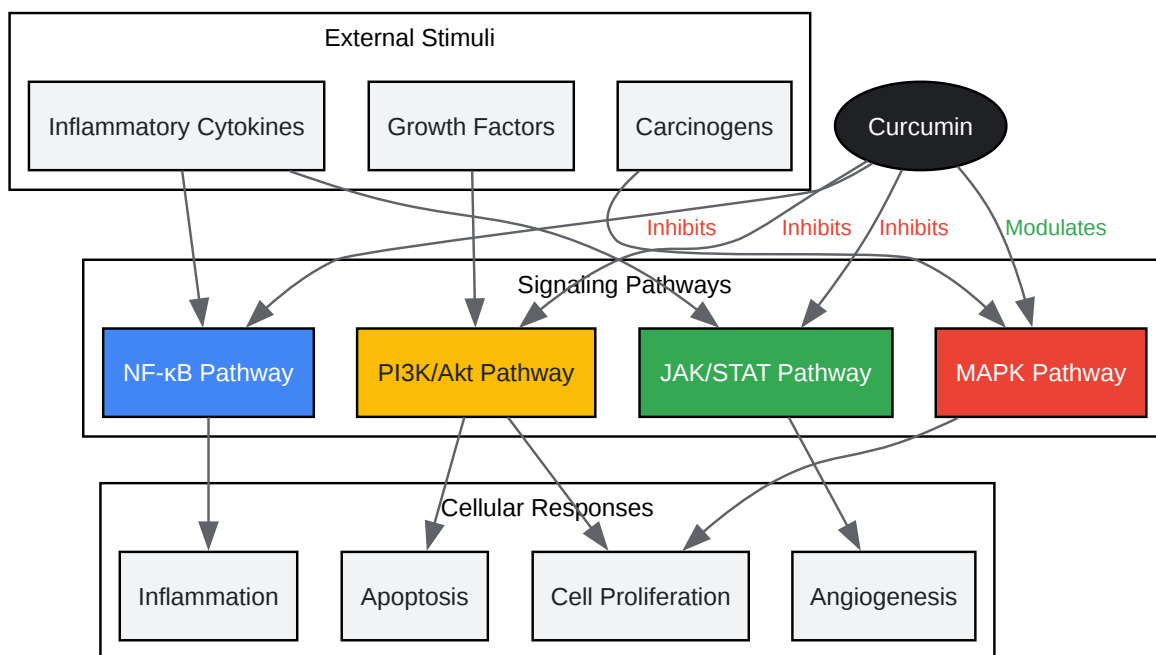
Reported Biological Activities of *Curcuma aromatica* Extracts

Extracts from *C. aromatica* and its isolated compounds (predominantly curcumin) have been investigated for a wide range of pharmacological effects. It is important to reiterate that these activities are not specifically attributed to **Curcumaromin C**.

Biological Activity	Reported Effects and Potential Mechanisms (Primarily based on Curcumin and whole extracts)
Anti-inflammatory	Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Modulation of signaling pathways including NF- κ B.
Antioxidant	Scavenging of free radicals and reactive oxygen species (ROS). Upregulation of antioxidant enzymes.
Anticancer	Induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects in various cancer cell lines. Modulation of multiple signaling pathways including PI3K/Akt, MAPK, and JAK/STAT.
Antimicrobial	Activity against a range of bacteria and fungi.
Neuroprotective	Potential to protect against oxidative stress and inflammation in the nervous system.

Signaling Pathways Modulated by Curcumin (as a proxy)

While no specific signaling pathway data exists for **Curcumaromin C**, the extensive research on curcumin provides a potential starting point for investigation. Curcumin is known to interact with a multitude of molecular targets and signaling pathways.



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Caption: Major signaling pathways modulated by Curcumin.

Experimental Protocols (General)

Due to the lack of specific studies on **Curcumaromin C**, detailed experimental protocols are not available. However, for researchers interested in investigating this compound, the following general methodologies, commonly used for curcumin and other natural products, would be applicable.

In Vitro Cell Viability Assay (MTT Assay)

- **Cell Culture:** Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **Curcumaromin C** (dissolved in a suitable solvent like DMSO) and a vehicle control. Incubate for 24, 48, or 72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.

- Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
- Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.



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Caption: General workflow for an MTT cell viability assay.

Western Blotting for Protein Expression Analysis

- Cell Lysis: Treat cells with **Curcumaromin C**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Future Research Directions

The lack of specific data on **Curcumaromin C** presents a clear opportunity for novel research. Future studies should focus on:

- **Isolation and Purification:** Developing efficient methods for isolating **Curcumaromin C** in sufficient quantities for biological testing.
- **In Vitro Screening:** A broad-based screening of **Curcumaromin C** against various cancer cell lines and in models of inflammation and oxidative stress to identify its primary biological activities.
- **Mechanism of Action Studies:** Once a primary activity is identified, further studies can be conducted to elucidate the underlying mechanism of action, including the identification of specific molecular targets and signaling pathways.
- **Comparative Studies:** Direct comparison of the biological activity of **Curcumaromin C** with that of curcumin to determine if it possesses unique or more potent effects.

In conclusion, while **Curcumaromin C** is a known natural product, it remains a largely unexplored molecule. The information presented here on its source, *Curcuma aromatica*, and the well-studied related compound, curcumin, provides a foundation for future investigations into the specific therapeutic potential of **Curcumaromin C**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com